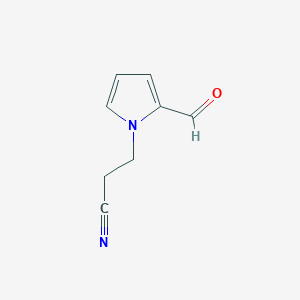

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, commonly referred to as 3FPN, is a versatile organic compound with a wide range of applications in the scientific community. 3FPN is an intermediate used in the synthesis of various compounds, and is also used in the study of biochemical and physiological effects.

Scientific Research Applications

Microwave-Assisted Domino Synthesis

A study by Hadiyal et al. (2020) describes the use of a derivative of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile in the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives. These compounds exhibited significant anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Pyrrole Alkaloids from Lycium chinense

Youn et al. (2013) and (2016) isolated new pyrrole alkaloids from Lycium chinense, which include derivatives of this compound. These compounds were characterized for their unique chemical structures, showcasing the diversity and potential biological activity of pyrrole derivatives (Youn et al., 2013); (Youn et al., 2016).

Novel Asymmetric Ligands and Chelates

Bhikraj et al. (2017) synthesized and studied a novel ligand and its nickel(II) complex using a derivative of this compound. This study contributes to the field of coordination chemistry and offers insights into the structural versatility of pyrrole-based compounds (Bhikraj et al., 2017).

Salen-Type Ligands with Pyrrole Derivative

Andrade et al. (2005) prepared salen-type ligands functionalized with pyrrole derivative pendant arms. These ligands, synthesized from 3-(pyrrol-1-yl)propanoic acid, demonstrate the utility of pyrrole derivatives in the creation of complex molecular architectures (Andrade et al., 2005).

Synthesis of Fluorophore-Based Nicotinonitriles

Hussein et al. (2019) developed a synthesis protocol for poly-functionalized nicotinonitriles, incorporating pyrene and fluorene moieties using a derivative of this compound. These compounds have potential applications in materials science due to their pronounced fluorescence emission spectra (Hussein et al., 2019).

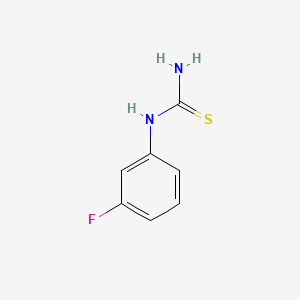

Metal Dithiocarbamate Complexes

Halimehjani et al. (2015) synthesized metal dithiocarbamate complexes using 3-((pyridin-2-yl)methylamino)propanenitrile, a structurally similar compound. These complexes were characterized to explore their potential applications in coordination chemistry and material sciences (Halimehjani et al., 2015).

Properties

IUPAC Name |

3-(2-formylpyrrol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUQLYBKCBUSAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370985 |

Source

|

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43036-05-1 |

Source

|

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)